molecular formula C7H16BNO2S B296056 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol

2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol

Cat. No. B296056
M. Wt: 189.09 g/mol
InChI Key: YGDKOTWMACHKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol, also known as DEBOT, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DEBOT is a boronic acid derivative that has been used in the synthesis of a wide range of organic compounds.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol is not well understood. However, it is believed that 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol acts as a boronic acid derivative, which can form covalent bonds with nucleophiles such as amino acids and peptides. This makes 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol a useful reagent in the synthesis of organic compounds.
Biochemical and Physiological Effects:
2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells in vitro, making it a promising reagent for use in biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol is its ease of synthesis, which makes it readily available for research purposes. 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol is also stable and can be stored for long periods of time without degradation. However, 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol has limitations in terms of its solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are many potential future directions for research on 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol. One area of interest is in the development of new synthetic methods using 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol as a reagent. 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol could also be used in the synthesis of new boronic acid derivatives with potential applications in medicinal chemistry. Additionally, 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol could be used in the development of new analytical methods for the detection of amino acids and peptides. Further research is needed to fully understand the potential applications of 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol in various fields.

Synthesis Methods

2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol can be synthesized by the reaction of 2-amino-3-mercaptopropanoic acid with diethylboronic acid in the presence of a catalyst. The reaction yields 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol as a white crystalline solid with a melting point of 113-115°C. The synthesis of 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol has been optimized to produce high yields of the compound, making it readily available for research purposes.

Scientific Research Applications

2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol has been used in a wide range of scientific research applications. One of the most promising applications of 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol is in the field of organic synthesis. 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. 2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol has also been used in the synthesis of boronic acid derivatives, which have potential applications in medicinal chemistry.

properties

Molecular Formula

C7H16BNO2S

Molecular Weight

189.09 g/mol

IUPAC Name

diethylboranyl 2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C7H16BNO2S/c1-3-8(4-2)11-7(10)6(9)5-12/h6,12H,3-5,9H2,1-2H3

InChI Key

YGDKOTWMACHKID-UHFFFAOYSA-N

SMILES

B(CC)(CC)OC(=O)C(CS)N

Canonical SMILES

B(CC)(CC)OC(=O)C(CS)N

Origin of Product

United States

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